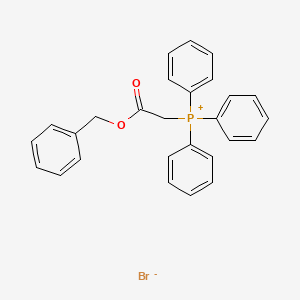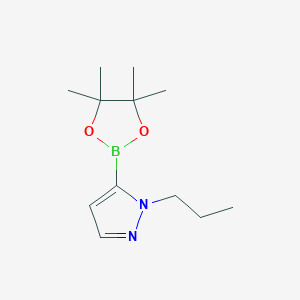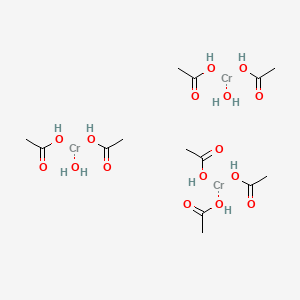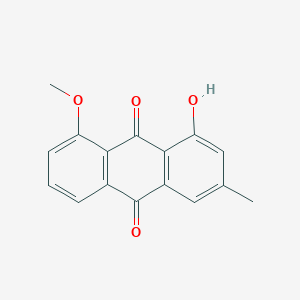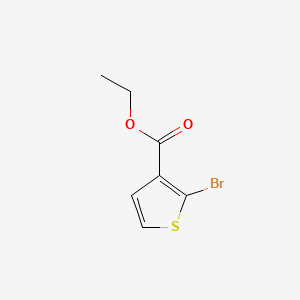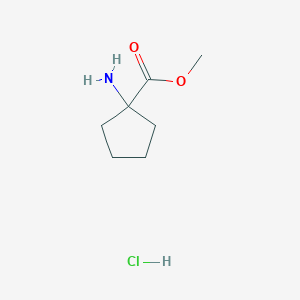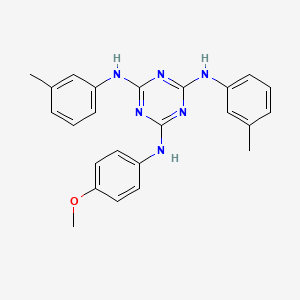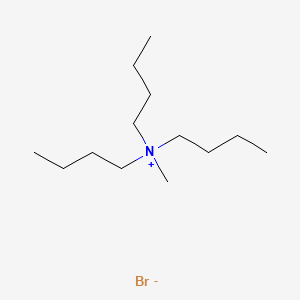
溴化四丁基甲铵
描述
Tributylmethylammonium bromide is a quaternary ammonium compound with the chemical formula (CH₃CH₂CH₂CH₂)₃N(Br)CH₃. It is commonly used as a phase transfer catalyst in organic synthesis reactions. This compound is known for its ability to facilitate reactions between different phases, such as aqueous and organic phases, thereby improving reaction speed and yield .
科学研究应用
Tributylmethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used as a phase transfer catalyst in organic synthesis, facilitating reactions that would otherwise be slow or inefficient.
Biology: It can be used in the preparation of biological samples for analysis, particularly in processes that require the separation of different phases.
Medicine: While not directly used as a drug, it can be involved in the synthesis of pharmaceutical intermediates.
作用机制
Target of Action
Tributylmethylammonium bromide, also known as Methyltributylammonium bromide, is a quaternary ammonium compound
Mode of Action
It’s known that quaternary ammonium compounds can interact with cell membranes, disrupting their integrity and leading to cell lysis .
Pharmacokinetics
As a quaternary ammonium compound, it is likely to be poorly absorbed in the gastrointestinal tract due to its charged nature . Its distribution, metabolism, and excretion would depend on various factors including its interaction with biological molecules and its physicochemical properties.
Result of Action
Based on the known effects of similar quaternary ammonium compounds, it may lead to disruption of cell membrane integrity, potentially causing cell lysis .
Action Environment
The action, efficacy, and stability of Tributylmethylammonium bromide can be influenced by various environmental factors. For instance, the presence of other ions in the solution can affect the compound’s activity. The pH and temperature of the environment may also influence its stability and efficacy .
生化分析
Biochemical Properties
Tributylmethylammonium bromide plays a significant role in biochemical reactions, particularly as a phase-transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby enhancing the efficiency of reactions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form stable ionic structures with negatively charged biomolecules, influencing their activity and stability . The interactions between tributylmethylammonium bromide and these biomolecules are primarily electrostatic in nature, which can lead to changes in the conformation and function of the biomolecules.
Cellular Effects
Tributylmethylammonium bromide has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, tributylmethylammonium bromide has been shown to affect the respiratory system by causing irritation . Additionally, it can impact the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. The compound’s ability to interact with cell membranes and proteins can also affect cell signaling pathways, potentially leading to altered cellular responses.
Molecular Mechanism
The molecular mechanism of action of tributylmethylammonium bromide involves its ability to form stable ionic structures with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . For example, tributylmethylammonium bromide can inhibit enzymes by binding to their active sites, preventing substrate access. Conversely, it can also activate certain enzymes by inducing conformational changes that enhance their activity. Additionally, tributylmethylammonium bromide can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tributylmethylammonium bromide can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to tributylmethylammonium bromide in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of tributylmethylammonium bromide vary with different dosages in animal models. At low doses, the compound can enhance certain cellular functions by facilitating biochemical reactions. At high doses, tributylmethylammonium bromide can exhibit toxic or adverse effects, such as respiratory irritation and skin irritation . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings underscore the need for careful dosage optimization in experimental studies involving tributylmethylammonium bromide.
Metabolic Pathways
Tributylmethylammonium bromide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the metabolism of lipids, carbohydrates, and proteins by modulating the activity of key metabolic enzymes . For example, tributylmethylammonium bromide can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and lipid metabolism. These interactions can lead to changes in the levels of metabolites and overall metabolic flux within cells.
Transport and Distribution
The transport and distribution of tributylmethylammonium bromide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by membrane transporters, facilitating its accumulation in specific cellular compartments . Additionally, tributylmethylammonium bromide can bind to proteins that regulate its localization and distribution within cells. These interactions can influence the compound’s bioavailability and efficacy in biochemical reactions.
Subcellular Localization
Tributylmethylammonium bromide exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, tributylmethylammonium bromide may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound is crucial for understanding its biochemical and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions: Tributylmethylammonium bromide can be synthesized by reacting methylated tributylamine with hydrogen bromide. The reaction typically occurs in a suitable solvent, where the methylated tributylamine reacts with hydrogen bromide to form tributylmethylammonium bromide and hydrogen bromide acid . The reaction conditions often involve maintaining a controlled temperature and using a solvent that can dissolve both reactants.
Industrial Production Methods: In industrial settings, the production of tributylmethylammonium bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then extracted and purified using methods such as crystallization or distillation .
化学反应分析
Types of Reactions: Tributylmethylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in phase transfer catalysis, where it facilitates the transfer of reactants between different phases.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles that can replace the bromide ion. Common reagents include sodium hydroxide or potassium hydroxide in aqueous solutions.
Phase Transfer Catalysis: In these reactions, tributylmethylammonium bromide acts as a catalyst to transfer reactants from one phase to another, typically in the presence of an organic solvent and an aqueous phase.
Major Products: The major products of these reactions depend on the specific reactants used. For example, in substitution reactions, the product would be the compound formed by replacing the bromide ion with the nucleophile.
相似化合物的比较
- Tetraethylammonium bromide
- Tetrapropylammonium bromide
- Tetrabutylammonium bromide
Comparison: Tributylmethylammonium bromide is unique due to its specific combination of methyl and butyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a phase transfer catalyst compared to other quaternary ammonium compounds that may have different alkyl groups .
属性
IUPAC Name |
tributyl(methyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30N.BrH/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAWHVVWUNNONG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00958198 | |
| Record name | N,N-Dibutyl-N-methylbutan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37026-88-3 | |
| Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37026-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributylmethylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037026883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dibutyl-N-methylbutan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributylmethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tributylmethylammonium bromide (TMAB) improve the efficiency of blue PeLEDs?
A: TMAB acts as an interfacial layer between the perovskite and the other layers in the PeLED device. The quaternary ammonium cations of TMAB interact with the Pb(Br/Cl)6 octahedra present in the perovskite structure. [] This interaction serves two primary functions:
Q2: What is the significance of using Tributylmethylammonium bromide (TMAB) specifically in blue PeLEDs?
A: While PeLEDs show great promise for display technologies, blue PeLEDs generally lag behind their green and red counterparts in terms of efficiency. [] The use of TMAB as an interface layer is particularly significant in blue PeLEDs because it addresses the specific challenges faced in their development. By improving film morphology and reducing defects, which are particularly problematic in blue-emitting perovskite compositions, TMAB helps to bridge the efficiency gap between blue PeLEDs and their green and red counterparts. This advancement paves the way for the development of efficient and stable blue PeLEDs, a crucial component for realizing full-color displays and white-light illumination applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




